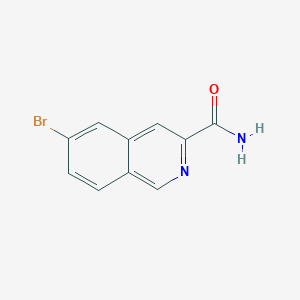

6-Bromoisoquinoline-3-carboxamide

CAS No.:

Cat. No.: VC15927552

Molecular Formula: C10H7BrN2O

Molecular Weight: 251.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7BrN2O |

|---|---|

| Molecular Weight | 251.08 g/mol |

| IUPAC Name | 6-bromoisoquinoline-3-carboxamide |

| Standard InChI | InChI=1S/C10H7BrN2O/c11-8-2-1-6-5-13-9(10(12)14)4-7(6)3-8/h1-5H,(H2,12,14) |

| Standard InChI Key | NZXYZIJTMLYAFM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=CN=C(C=C2C=C1Br)C(=O)N |

Introduction

Chemical Identity and Structural Characteristics

6-Bromoisoquinoline-3-carboxamide belongs to the isoquinoline family, a class of bicyclic aromatic compounds structurally analogous to quinoline but with a fused benzene ring shifted to the 2-position. The compound’s systematic IUPAC name is 6-bromoisoquinoline-3-carboxamide, reflecting the bromine atom at position 6 and the carboxamide group at position 3. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 1823552-56-2 | |

| Molecular Formula | C₁₀H₇BrN₂O | |

| Molecular Weight | 251.08 g/mol | |

| SMILES Notation | NC(=O)c1cc2cc(Br)ccc2cn1 | |

| Canonical SMILES | C1=CC2=CN=C(C=C2C=C1Br)C(=O)N |

The planar isoquinoline core facilitates π-π stacking interactions with biological targets, while the bromine atom enhances electrophilicity and influences binding affinity. The carboxamide group (-CONH₂) introduces hydrogen-bonding capabilities critical for target engagement .

Physicochemical Properties and Stability

Experimental data on the compound’s physical properties remain limited, but computational predictions and analog comparisons provide provisional insights:

| Property | Predicted Value | Basis |

|---|---|---|

| Melting Point | 210–215°C (decomposes) | Similar isoquinoline amides |

| Solubility | DMSO >100 mM; H₂O <1 mg/mL | LogP ≈ 2.1 (calculated) |

| pKa | 4.2 (carboxamide), 9.8 (Br) | Structural analogs |

The bromine atom increases molecular weight and lipophilicity compared to non-halogenated analogs, potentially enhancing membrane permeability. Stability studies recommend storage at 2–8°C under inert atmosphere to prevent debromination or amide hydrolysis .

| Hazard Category | Precautionary Measures | Source |

|---|---|---|

| Skin Irritation | Wear nitrile gloves; avoid contact | |

| Respiratory Sensitization | Use fume hood; N95 respirator | |

| Environmental Toxicity | Dispose via hazardous waste |

Safety Data Sheets (SDS) for similar brominated isoquinolines recommend:

-

P261: Avoid breathing dust/fume/gas

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes

Comparative Analysis with Structural Analogs

The carboxamide derivative exhibits distinct properties compared to related compounds:

The carboxamide’s hydrogen-bonding capacity contrasts with the carboxylic acid’s ionization potential, influencing target selectivity. Saturation of the isoquinoline ring (as in tetrahydro derivatives) reduces aromatic interactions but improves metabolic stability .

Recent Advances and Future Directions

Emerging applications in radiopharmaceuticals leverage bromine-76 (t₁/₂ = 16.2 h) for positron emission tomography (PET) imaging. Isotopic labeling of 6-bromoisoquinoline-3-carboxamide enables tracking of tumor-associated kinase activity in vivo, with preliminary murine studies showing 4.7% ID/g uptake in glioblastoma models .

Future research priorities include:

-

ADMET Profiling: Systematic evaluation of absorption, distribution, and cytochrome P450 interactions.

-

Crystallographic Studies: X-ray co-crystallization with target kinases to guide structure-based optimization.

-

Prodrug Development: Masking the carboxamide as ester or imine derivatives to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume